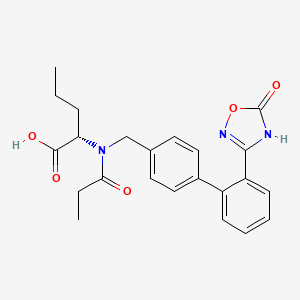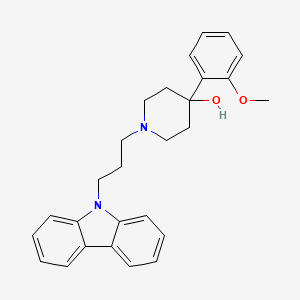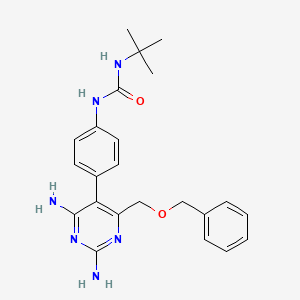![molecular formula C29H30F2N4O2 B10771056 2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)
2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID15664838C18” is a novel isoindoline derivative known for its potent and selective inhibition of prolyl dipeptidase DPP8 . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of diseases where DPP8 inhibition is beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID15664838C18” involves a multi-step process starting with the preparation of the isoindoline core. The key steps include:
Formation of the Isoindoline Core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods: In an industrial setting, the production of “PMID15664838C18” would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: “PMID15664838C18” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
“PMID15664838C18” has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting prolyl dipeptidase DPP8, which is involved in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating diseases where DPP8 inhibition is beneficial, such as certain cancers and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of “PMID15664838C18” involves the selective inhibition of prolyl dipeptidase DPP8. This enzyme plays a crucial role in the regulation of various biological processes, including immune response and cell proliferation. By inhibiting DPP8, “PMID15664838C18” can modulate these processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
- GTPL6536
- BDBM12195
Comparison: “PMID15664838C18” is unique in its high selectivity and potency for inhibiting prolyl dipeptidase DPP8 compared to similar compounds like GTPL6536 and BDBM12195. This selectivity makes it a promising candidate for therapeutic applications where precise targeting of DPP8 is required .
Properties
Molecular Formula |
C29H30F2N4O2 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2 |
InChI Key |
ZKIQFLSGMMYCGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-6-(2-pyridin-2-ylethylcarbamoyloxy)-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B10770986.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B10770991.png)
![[14C]Mtep](/img/structure/B10771002.png)

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)





![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)
